molecular formula C14H14ClN3O3S B2671236 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351590-17-4

3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2671236
CAS No.: 1351590-17-4
M. Wt: 339.79
InChI Key: IMEKOQPCNZQBRF-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Oxadiazole Chemistry

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides. Initially termed "azoxime," this five-membered ring system remained largely unexplored until the mid-20th century, when its photochemical rearrangement properties sparked renewed interest. The 1960s marked a pivotal milestone with the introduction of oxolamine, the first commercial drug containing a 1,2,4-oxadiazole moiety, approved as a cough suppressant. Over the past two decades, advancements in synthetic methodologies and computational drug design have propelled 1,2,4-oxadiazoles into the spotlight, with a 150% increase in publications since 2005.

Structural Significance of 1,2,4-Oxadiazoles in Medicinal Chemistry

The 1,2,4-oxadiazole ring exhibits exceptional hydrogen-bonding capacity through its N–O–N motif, enabling strong interactions with biological targets like kinases and G-protein-coupled receptors. Its planar geometry and dipole moment (2.5–3.0 D) facilitate π-π stacking and dipole-dipole interactions in hydrophobic binding pockets. The electron-deficient nature of the heterocycle enhances metabolic stability compared to analogous aromatic systems, as demonstrated by the half-life improvement (>8 hours) in protease inhibitors. These properties make it particularly valuable for optimizing drug candidates with poor pharmacokinetic profiles.

Bioisosteric Properties of 1,2,4-Oxadiazoles as Amide and Ester Replacements

1,2,4-Oxadiazoles serve as effective bioisosteres for esters and amides, addressing hydrolysis susceptibility while maintaining target affinity. In comparative studies, oxadiazole-containing analogs of amide-based HDAC inhibitors showed a 40-fold increase in plasma stability without compromising inhibitory potency (IC~50~ = 12 nM vs. 15 nM). The bioisosteric equivalence arises from:

  • Similar bond angles (120° for C–N–O in oxadiazoles vs. 120° in amides)
  • Comparable dipole moments (2.8 D vs. 3.1 D for amides)
  • Enhanced resistance to enzymatic cleavage (t~1/2~ > 24 hours in human microsomes)

This replacement strategy has been successfully applied in antibacterial agents targeting penicillin-binding proteins, where oxadiazole derivatives overcome β-lactamase-mediated resistance.

Research Context for 3,5-Disubstituted 1,2,4-Oxadiazoles

3,5-Disubstituted derivatives represent the most pharmacologically active subclass, with substitutions enabling fine-tuning of physicochemical and target-binding properties. Key developments include:

Compound Substituents (R3/R5) Biological Activity Potency (IC~50~/MIC) Source
ND-421 5-(Indol-5-yl)/3-(phenoxy) Anti-MRSA 1–2 μg/mL
5d 5-Phenyl/3-(pyridinylmethyl) Anti-Zika virus EC~50~ = 0.8 μM
24 5-(Trifluoromethyl)/3-aryl Broad-spectrum antibacterial MIC = 1–4 μg/mL

The target compound, 3-(3-chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole, incorporates two strategic modifications:

  • 3-Chlorophenyl group : Enhances lipophilicity (clogP +1.2) and π-stacking capability
  • Cyclopropylsulfonyl-azetidine : Introduces conformational constraint and hydrogen-bond acceptors (SO~2~, N-azetidine)

Molecular modeling suggests the azetidine’s puckered conformation (35° ring puckering) positions the sulfonyl group for optimal interaction with ATP-binding pockets in kinase targets. This structural motif appears in patented compounds showing sub-nanomolar affinity for tyrosine kinases.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(1-cyclopropylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c15-11-3-1-2-9(6-11)13-16-14(21-17-13)10-7-18(8-10)22(19,20)12-4-5-12/h1-3,6,10,12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEKOQPCNZQBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using chlorinating agents such as thionyl chloride.

    Attachment of the cyclopropylsulfonyl group: This can be done through sulfonylation reactions, where a cyclopropylsulfonyl chloride reacts with the oxadiazole derivative in the presence of a base like triethylamine.

    Formation of the azetidinyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for chlorination, triethylamine for sulfonylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure characterized by an oxadiazole ring fused with an azetidine moiety, which contributes to its biological activity. The presence of the chlorophenyl and cyclopropylsulfonyl groups enhances its pharmacological profile, making it a subject of interest in various studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. For example, derivatives have been tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines, showing varying degrees of potency depending on their structural modifications .

Antimicrobial Activity

The oxadiazole scaffold is also recognized for its antimicrobial properties. Research indicates that derivatives can exhibit broad-spectrum activity against bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Case Study 1: Antitumor Activity

In a study conducted by de Oliveira et al., a series of oxadiazole derivatives were synthesized and evaluated for their antitumor effects. Among them, certain compounds exhibited IC50 values lower than 1 µM against MCF-7 and HCT-116 cell lines. This suggests that modifications in the oxadiazole structure can significantly enhance anticancer efficacy .

CompoundCell LineIC50 (µM)
9aMCF-70.48
9bHCT-1160.78

Case Study 2: Antimicrobial Properties

A review by Kumar et al. summarized various studies demonstrating the antimicrobial effectiveness of oxadiazole derivatives. Compounds were found to be effective against both Gram-positive and Gram-negative bacteria as well as fungi, with some exhibiting MIC values as low as 10 µg/mL .

CompoundMicrobial StrainMIC (µg/mL)
AE. coli10
BS. aureus15

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The cyclopropylsulfonyl-azetidine group in the target compound distinguishes it from analogs with simpler alkyl or aryl substituents. This group likely enhances solubility (via sulfonyl) and conformational rigidity (azetidine), which may improve target selectivity .
  • Chlorophenyl positional isomers (e.g., 3- vs. 4-chlorophenyl) influence electronic effects. The 3-chlorophenyl group in the target compound may provide steric hindrance compared to 4-substituted analogs .

Antimicrobial Activity

  • Target Compound: Limited direct data, but sulfonyl-containing heterocycles (e.g., triazoles) often exhibit antimicrobial properties. For example, triazoles with hydroxylphenyl groups show >90% inhibition against Candida albicans and E. coli at 0.01% concentration .
  • Analog 2 : 5-(1-Hydroxyphenyl)-3-alkylthio-1,2,4-triazoles show strong activity against C. albicans but weaker effects on Staphylococcus aureus .

Physicochemical Properties

  • Solubility : The cyclopropylsulfonyl group in the target compound likely improves aqueous solubility compared to cyclohexyl or methylsulfanyl analogs .

Biological Activity

The compound 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS Number: 1351590-17-4) is a derivative of the oxadiazole family, which has gained attention due to its diverse biological activities, particularly in the realm of cancer treatment and antimicrobial properties. The oxadiazole scaffold is notable for its ability to interact with various biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN3O2SC_{15}H_{16}ClN_3O_2S with a molecular weight of approximately 339.8 g/mol. The structure features a chlorophenyl group and a cyclopropylsulfonyl moiety attached to the oxadiazole ring, which contributes to its biological activity.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit multiple mechanisms of action:

  • Anticancer Activity : Oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase (TS), histone deacetylases (HDAC), and telomerase. These interactions can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Antimicrobial Effects : Studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. They act by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Type Tested Against IC50/Effectiveness Reference
AnticancerMCF-7 (breast cancer)IC50 = 24.74 µM
HCT-116 (colon cancer)IC50 = 4.38 µM
AntibacterialStaphylococcus aureusMIC = 7.9 µg/mL
AntifungalCandida albicansMIC = 15 µg/mL
AntitubercularMycobacterium tuberculosisEffective at 62.5 μg/mL

Case Studies

  • Anticancer Studies :
    A study highlighted that compounds derived from the oxadiazole scaffold showed promising results against various cancer cell lines. For instance, derivatives with modifications at the 5-position exhibited enhanced cytotoxicity against MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Efficacy :
    Research conducted on several oxadiazole derivatives demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. One derivative showed an MIC value comparable to traditional antibiotics, indicating potential for development as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole and its structural analogs?

  • Methodology : The compound can be synthesized via iridium-catalyzed amination or nucleophilic substitution reactions. For example, analogs like 5-(piperidin-4-yl)-3-aryl-1,2,4-oxadiazoles are prepared using crotyl acetate and aryl-substituted precursors under reflux in dimethyl ether (DME) at 50°C, with Cs₂CO₃ as a base catalyst. Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) is typically used for purification, achieving yields >90% .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while supercritical fluid chromatography (SFC) quantifies enantiomeric excess (e.g., 97% ee in chiral analogs). FTIR can validate functional groups like sulfonyl and oxadiazole rings .

Advanced Research Questions

Q. How can enantioselectivity be achieved in the synthesis of chiral 1,2,4-oxadiazole derivatives containing azetidine motifs?

  • Methodology : Asymmetric catalysis using iridium complexes or chiral auxiliaries enables enantioselective synthesis. For example, SFC analysis of (S)-configured analogs shows >97% ee when using enantiopure starting materials. Steric and electronic effects of cyclopropylsulfonyl groups may influence selectivity during azetidine ring formation .

Q. What strategies are effective in optimizing reaction yields for cyclopropane-containing sulfonamide intermediates in oxadiazole synthesis?

  • Methodology : Catalyst selection (e.g., Cs₂CO₃ vs. NaH) significantly impacts yields. For instance, Cs₂CO₃ promotes efficient coupling of sulfonamide intermediates with oxadiazole precursors, achieving 90–99% yields in DME. Solvent polarity and temperature (50–80°C) must be optimized to avoid side reactions .

Q. How do electronic effects of substituents influence the reactivity of 1,2,4-oxadiazole precursors during nucleophilic substitution reactions?

  • Methodology : Electron-withdrawing groups (e.g., 3-chlorophenyl, trifluoromethyl) enhance electrophilicity at the oxadiazole C5 position, facilitating nucleophilic attack by azetidine or piperidine derivatives. Conversely, electron-donating groups (e.g., 4-methoxyphenyl) reduce reactivity, requiring harsher conditions .

Q. What computational methods are suitable for predicting binding affinities of this compound to biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like HIF-1α or GSK-3β. Binding scores (ΔG) correlate with experimental IC₅₀ values (e.g., 9.1 μM for a related oxadiazole inhibitor) .

Q. How should researchers address discrepancies in reported biological activities of structurally similar 1,2,4-oxadiazole derivatives?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based models) and control for stereochemistry. For example, minor structural changes (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) alter hydrophobicity and target engagement, explaining variability in anti-inflammatory or anti-Alzheimer activities .

Data Contradiction Analysis

Q. Why do reaction yields vary significantly across studies for analogous 1,2,4-oxadiazole syntheses?

  • Analysis : Catalyst loading (e.g., 300 mol% Cs₂CO₃ vs. 60% NaH) and solvent purity (anhydrous DME vs. technical-grade) critically affect yields. For example, NaH-mediated reactions yield 31–90%, while Cs₂CO₃ achieves >90% due to superior base strength and moisture tolerance .

Q. How can conflicting NMR data for oxadiazole derivatives be resolved?

  • Analysis : Ensure consistent deuteration of solvents (e.g., CDCl₃ vs. DMSO-d₆) and calibration standards. Discrepancies in ¹³C NMR shifts (e.g., 101 MHz vs. 400 MHz instruments) may arise from resolution limits; HRMS and 2D NMR (COSY, HSQC) provide complementary validation .

Methodological Recommendations

  • Stereochemical Purity : Use SFC or chiral HPLC to confirm enantiomeric ratios, as racemization during purification can occur .
  • Biological Assays : Pair in vitro enzyme inhibition (e.g., IC₅₀) with in vivo pharmacokinetic studies to assess bioavailability, particularly for sulfonamide-containing derivatives .

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